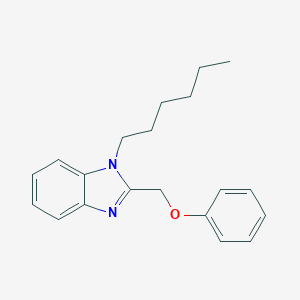

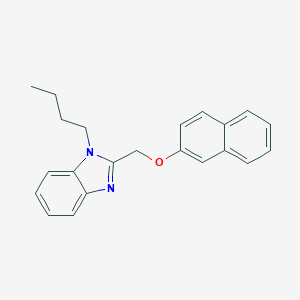

1-Hexyl-2-(phenoxymethyl)benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(substituted-phenyl) benzimidazole derivatives, which includes 1-Hexyl-2-(phenoxymethyl)benzimidazole, involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

The molecular formula of 1-Hexyl-2-(phenoxymethyl)benzimidazole is C20H24N2O, and it has a molecular weight of 308.4g/mol.Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are influenced by the presence of different functional groups on the benzimidazole scaffold. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) increases the anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreases the ability of inhibition .Applications De Recherche Scientifique

Medicine

Benzimidazole derivatives have various applications in medicine . They are used in the discovery of new biologically active structures . For instance, they have been used in the treatment of conditions like diabetes, viruses, and parasitic diseases .

Chemistry

In the field of chemistry, benzimidazole derivatives play a crucial role . They are used in the synthesis of new compounds and functionalizing the benzimidazole core .

Materials Chemistry

Benzimidazole derivatives are also used in materials chemistry . They contribute to the development of new materials with unique properties .

Electronics

In electronics, benzimidazole derivatives are used in the design and development of new electronic devices .

Technology

Benzimidazole derivatives find applications in various technological fields . They are used in the development of new technologies .

Dyes and Pigments

Benzimidazole derivatives are used in the production of dyes and pigments . They contribute to the development of new colors and shades .

Agriculture

In agriculture, benzimidazole derivatives are used in the development of new pesticides and fertilizers .

Anticancer Agents

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The presence of certain substituent groups in their structures can influence their bioactivity against cancer cell lines .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzimidazole derivatives, such as 1-Hexyl-2-(phenoxymethyl)benzimidazole, have been extensively studied for their wide range of therapeutic applications Benzimidazoles are often analogized with the nucleotides found in the human body, suggesting that they may interact with nucleic acids or proteins that bind to nucleic acids .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its functional groups . For instance, some benzimidazole derivatives exhibit antibacterial activity by competing with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis . .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Benzimidazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .

Propriétés

IUPAC Name |

1-hexyl-2-(phenoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQSRUPJRWDRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-2-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B381475.png)

![2-{[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B381478.png)

![[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B381483.png)

![ethyl 2-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381486.png)

![[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B381488.png)

![Dimethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381490.png)

![methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381492.png)

![3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381493.png)

![1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381494.png)

![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B381495.png)